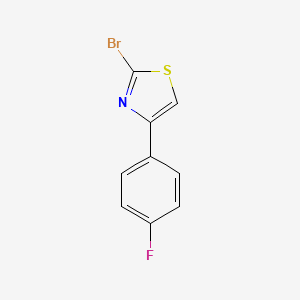

2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Übersicht

Beschreibung

2-Bromo-4-(4-fluorophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of bromine and fluorine atoms in the structure of this compound makes it a valuable compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole typically involves the reaction of 4-fluoroaniline with carbon disulfide and bromine. The process can be summarized in the following steps:

Formation of 4-fluorophenyl isothiocyanate: 4-fluoroaniline reacts with carbon disulfide in the presence of a base to form 4-fluorophenyl isothiocyanate.

Cyclization: The 4-fluorophenyl isothiocyanate undergoes cyclization with bromine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution, enabling functional group diversification. Key reactions include:

Nucleophilic Aromatic Substitution

-

Amine coupling : Reaction with primary or secondary amines yields 2-amino-thiazole derivatives. For example, treatment with aniline derivatives forms substituted arylaminothiazoles.

-

Alkoxy substitution : Methanol or ethanol under basic conditions replaces bromine with alkoxy groups, producing 2-alkoxy-4-(4-fluorophenyl)thiazoles.

Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings:

Oxidation

-

Ring oxidation : Treatment with KMnO₄ oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives.

-

Side-chain oxidation : The 4-fluorophenyl group undergoes hydroxylation under strong acidic conditions (e.g., H₂SO₄/H₂O₂).

Reduction

-

Bromine reduction : LiAlH₄ reduces the C-Br bond to C-H, yielding 2-H-4-(4-fluorophenyl)thiazole.

-

Catalytic hydrogenation : H₂/Pd-C selectively reduces the thiazole ring’s double bond under mild conditions .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position:

| Reagent | Product | Application |

|---|---|---|

| Br₂/FeBr₃ | 5-Bromo-2-bromo-4-(4-fluorophenyl)thiazole | Intermediate for Suzuki coupling |

| HNO₃/H₂SO₄ | 5-Nitro derivatives | Precursors for amine synthesis |

Arbuzov Reaction

Reaction with triethyl phosphite replaces bromine with a phosphonate group, yielding thiazole-phosphonates for Wittig-Horner olefinations :

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline-fused heterocycles .

Comparative Reactivity Insights

| Position | Reactivity | Key Transformations |

|---|---|---|

| C2-Br | High electrophilicity | Substitution, cross-coupling |

| C5-H | Moderate electrophilic susceptibility | Bromination, nitration |

| 4-F-C₆H₄ | Electron-withdrawing effect | Directs electrophiles to meta positions |

This comprehensive analysis highlights 2-bromo-4-(4-fluorophenyl)-1,3-thiazole as a multifaceted building block in medicinal and materials chemistry. Its synthetic versatility, combined with demonstrated bioactivity, underscores its importance in drug discovery pipelines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, 2-bromo-4-(4-fluorophenyl)-1,3-thiazole has been evaluated for its effectiveness against various bacterial strains. Studies indicate that compounds with similar structures have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

1.2 Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Thiazole derivatives have been identified as direct inhibitors of 5-lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. This inhibition suggests potential therapeutic applications in treating conditions like asthma and rheumatoid arthritis .

1.3 Anticancer Potential

The anticancer properties of thiazole derivatives are under investigation, with some studies indicating that they may inhibit the growth of cancer cells. For instance, derivatives similar to this compound have shown activity against various cancer cell lines, suggesting a role in developing new anticancer agents .

Agrochemical Applications

Thiazole compounds are also significant in agricultural chemistry. They are often used as fungicides and herbicides due to their ability to disrupt biochemical pathways in target organisms. The structural characteristics of this compound may enhance its efficacy as a pesticide by improving its interaction with biological targets in pests or pathogens .

Materials Science

3.1 Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable candidates for applications in organic electronics. Research has indicated that compounds like this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties .

3.2 Coordination Chemistry

The coordination capabilities of thiazole compounds with metal ions have led to their exploration in coordination chemistry. These complexes can exhibit interesting luminescent properties and may find applications in sensors and imaging technologies .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4-fluorophenylacetonitrile: A fluorinated and brominated acetonitrile compound used in proteomics research.

2-Bromo-4-fluorophenyl isothiocyanate: A related compound used in the synthesis of thiazole derivatives.

Uniqueness

2-Bromo-4-(4-fluorophenyl)-1,3-thiazole is unique due to its specific structure, which combines the properties of bromine, fluorine, and thiazole. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biologische Aktivität

2-Bromo-4-(4-fluorophenyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this thiazole derivative, focusing on its potential applications in treating various diseases, including cancer, inflammation, and microbial infections.

Chemical Structure and Properties

The compound features a thiazole ring with a bromine atom at the 2-position and a para-fluorophenyl group at the 4-position. This structure contributes to its unique pharmacological properties.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable anticancer properties. For instance, studies have shown that related thiazole compounds demonstrate high antiproliferative activity against various cancer cell lines. In particular, derivatives with similar structural motifs have shown IC50 values ranging from 1.13 to 4.28 µg/ml against human breast carcinoma (MCF-7) and biphenotypic B myelomonocytic leukemia (MV4-11) cell lines .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| This compound | MCF-7 | 3.18 - 4.28 |

| Thiazole derivative A | MV4-11 | 1.13 - 3.21 |

| Thiazole derivative B | A549 | Varies |

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Substituted thiazoles have shown broad-spectrum antibacterial activity against various bacterial strains, including Micrococcus luteus. The presence of the bromo and fluorine substituents enhances this activity compared to other derivatives lacking these groups .

Table 2: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. luteus | Low µM levels |

| Thiazole derivative C | C. albicans | MIC = 3.92 - 4.01 mM |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Thiazole derivatives have been reported to inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase (LOX). This inhibition is crucial for developing treatments for conditions like asthma and rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is significantly influenced by their substituents. The presence of electron-withdrawing groups (like bromine and fluorine) at specific positions on the aromatic ring enhances their potency against cancer cells and bacteria .

Key Findings from SAR Studies:

- Bromine and Fluorine Substituents: Enhance anticancer and antimicrobial activities.

- Aromatic Ring Modifications: Alter the lipophilicity and overall bioactivity of the compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:

- Study on Antiproliferative Activity: A series of thiazole derivatives were synthesized and evaluated against multiple cancer cell lines, revealing that modifications at the aromatic positions significantly affected their IC50 values.

- Antimicrobial Evaluation: Another study demonstrated that compounds with bromo and fluorine substitutions exhibited superior antibacterial activity compared to their unsubstituted counterparts.

Eigenschaften

IUPAC Name |

2-bromo-4-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCFEPBWOIFTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653412 | |

| Record name | 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412923-44-5 | |

| Record name | 2-Bromo-4-(4-fluorophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412923-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.